REACTION_CXSMILES
|
Cl[C:2]1([CH2:9][CH:10](O)[CH2:11][CH3:12])[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH2:3]1.C1(C)C=CC=CC=1.[NH:21]1[CH:25]=[CH:24][N:23]=[CH:22]1.[OH-:26].[Na+]>O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:9][CH2:10][CH:11]([OH:26])[CH2:12][N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[CH:3][CH:4]=1 |f:3.4,6.7|
|
Name
|
1-chloro-4-chlorophenyl-2-butanol
|
Quantity
|
56.7 g
|
Type
|
reactant
|
Smiles
|
ClC1(CC=C(C=C1)Cl)CC(CC)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
94 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is first stirred at 22-25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is returned to about 60° C.
|
Type
|
CUSTOM
|
Details
|
the phases are separated and to the organic layer water (100 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WAIT
|
Details
|
at 0-5° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The crystals are separated by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×35 ml) of 0-5° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |